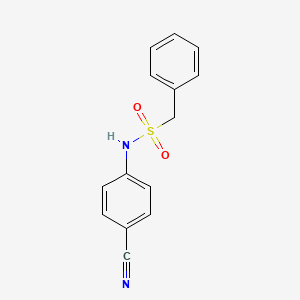

N-(4-cyanophenyl)-1-phenylmethanesulfonamide

Description

The exact mass of the compound N-(4-cyanophenyl)-1-phenylmethanesulfonamide is 272.06194880 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-cyanophenyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyanophenyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBGDNJOKSZBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonamide Chemistry Research

The sulfonamide functional group (–SO₂NH–) is a cornerstone of medicinal chemistry and drug development. ajchem-b.comajchem-b.com Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. ajchem-b.comwikipedia.org Their initial success was in treating bacterial infections, but the versatility of the sulfonamide scaffold has led to the discovery of compounds with a vast array of biological activities. ajchem-b.comresearchgate.net

In contemporary research, sulfonamides are investigated for a multitude of therapeutic applications, including:

Antimicrobial Agents: They continue to be relevant in combating bacterial, fungal, and parasitic infections. ajchem-b.comnih.gov

Anticancer Agents: Many sulfonamide derivatives are studied for their ability to inhibit tumor growth, with some acting as inhibitors of enzymes like carbonic anhydrase, which is implicated in certain cancers. ajchem-b.comcbijournal.com

Anti-inflammatory Agents: The sulfonamide moiety is present in drugs designed to treat inflammatory conditions. researchgate.net

Other Therapeutic Areas: Research has expanded to include their potential as antiviral, antidiabetic, diuretic, and anticonvulsant agents. ajchem-b.comwikipedia.orgresearchgate.net

The synthesis of sulfonamides is a well-established field in organic chemistry. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com However, research continues to explore more efficient and environmentally friendly synthetic routes, such as metal-free oxidative coupling of thiols and amines. cbijournal.comrsc.org The physical and chemical properties of the sulfonamide group, including its electron-withdrawing nature, stability, and ability to form hydrogen bonds, make it a valuable component in designing new drug candidates. thieme-connect.com

Table 1: Key Research Areas for Sulfonamide Derivatives

| Research Area | Therapeutic Target/Application | Example Drug Classes/Compounds |

| Antimicrobial | Dihydropteroate synthase (in bacteria) | Sulfamethoxazole, Sulfadiazine |

| Anticancer | Carbonic anhydrase, various kinases | Celecoxib, Pazopanib, Indisulam ajchem-b.com |

| Diuretic | Carbonic anhydrase, ion transporters | Hydrochlorothiazide, Furosemide wikipedia.org |

| Antidiabetic | Sulfonylurea receptor on pancreatic β-cells | Glipizide, Glyburide wikipedia.org |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Nimesulide, Celecoxib |

| Antiviral | HIV protease, other viral enzymes | Amprenavir, Darunavir |

Overview of Cyano Substituted Aromatic Compounds in Scientific Inquiry

The presence of a cyano (–C≡N) group on an aromatic ring, as seen in the 4-cyanophenyl moiety of the target compound, imparts distinct electronic and structural properties that are of great interest to researchers. The cyano group is strongly electron-withdrawing, which can significantly influence a molecule's reactivity, binding affinity, and metabolic stability. nih.gov

Aromatic nitriles, such as benzonitrile (B105546) and its derivatives, are versatile building blocks in organic synthesis. atamankimya.comwikipedia.org They serve as precursors for a wide range of other functional groups and are used to construct complex molecular architectures. atamankimya.comatamanchemicals.com In medicinal chemistry, the cyano group is often incorporated into drug candidates to enhance their pharmacological profiles. It can act as a hydrogen bond acceptor, participate in π–π stacking interactions, and improve pharmacokinetics. nih.gov

The investigation of cyano-substituted aromatic compounds spans various fields:

Drug Discovery: The cyano group is a key feature in many modern pharmaceuticals. For example, it is present in dual aromatase and sulfatase inhibitors developed for cancer therapy. nih.gov Its inclusion can dramatically influence a drug's potency and selectivity. nih.gov

Materials Science: Benzonitrile derivatives are explored for applications in materials science, including the synthesis of resins and polymers. atamankimya.comatamanchemicals.com

Chemical Synthesis: Cyano-substituted arenes are used in catalysis and as versatile intermediates for creating complex organic molecules and organoboron complexes, which are key building blocks in pharmaceutical manufacturing. wikipedia.orgtechnologypublisher.com

Table 2: Applications of Cyano-Substituted Aromatic Compounds

| Field | Application | Significance of Cyano Group |

| Medicinal Chemistry | Enhancing drug potency and selectivity | Acts as a bioisostere, hydrogen bond acceptor, improves metabolic stability. nih.gov |

| Organic Synthesis | Versatile chemical precursor | Can be converted to amines, amides, carboxylic acids; used in cyclization reactions. atamankimya.comacs.org |

| Materials Science | Synthesis of polymers and resins | Precursor to materials like benzoguanamine (B160333) resins. atamanchemicals.com |

| Catalysis | Ligands for transition metals | Forms labile complexes useful as synthetic intermediates. wikipedia.org |

Historical Perspective of Analogous Methanesulfonamide Derivatives in Research

Direct Synthetic Routes to N-(4-cyanophenyl)-1-phenylmethanesulfonamide

The most direct and conventional method for the synthesis of N-aryl sulfonamides is the reaction of an amine with a sulfonyl chloride, a process based on the Hinsberg reaction. nih.gov For N-(4-cyanophenyl)-1-phenylmethanesulfonamide, this involves the coupling of 4-aminobenzonitrile (B131773) with phenylmethanesulfonyl chloride.

The reaction proceeds via a nucleophilic attack of the primary amino group of 4-aminobenzonitrile on the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This addition is followed by the elimination of a chloride ion, and a subsequent deprotonation step, typically facilitated by a base, yields the final sulfonamide product.

The selection of base and solvent is crucial for optimizing the reaction yield and purity. While a variety of conditions can be employed, typical laboratory-scale syntheses of sulfonamides utilize a non-nucleophilic organic base, such as pyridine (B92270) or triethylamine, which also serves as the solvent, or an inorganic base in an inert solvent. researchgate.net

Below is a table summarizing typical reaction conditions for the synthesis of sulfonamides from amines and sulfonyl chlorides.

| Parameter | Condition 1 | Condition 2 |

| Base | Pyridine | Sodium Hydroxide |

| Solvent | Pyridine | Water/Dichloromethane (Schotten-Baumann conditions) |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Work-up | Acidification with HCl, extraction | Separation of organic layer, washing, and evaporation |

| Notes | Pyridine acts as both a base and a solvent, facilitating the reaction and scavenging the HCl byproduct. | This two-phase system is a classic method for acylations and sulfonylations. |

The direct condensation of amines and sulfonyl chlorides is generally a high-yielding reaction that does not require catalysis beyond the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net However, modern organic synthesis has seen the development of catalytic methods for the formation of sulfonamides that avoid the pre-formation of sulfonyl chlorides. These methods often rely on transition-metal catalysis.

For instance, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides in a one-pot procedure. nih.gov Other approaches involve the direct three-component synthesis of sulfonamides from an aryl radical precursor, an amine, and a sulfur dioxide source, using synergetic photoredox and copper catalysis. acs.org While these advanced methods are not typically required for the straightforward synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide, they represent the frontier of sulfonamide synthesis with broad functional group tolerance. acs.orgnih.gov

Multi-step Synthesis Approaches for N-(4-cyanophenyl)-1-phenylmethanesulfonamide Precursors

The direct synthesis of the target molecule relies on the availability of its two key precursors: 4-aminobenzonitrile and phenylmethanesulfonyl chloride. These precursors can be synthesized through various established multi-step routes.

Synthesis of 4-Aminobenzonitrile: This intermediate can be prepared via several methods, with the most common starting from either 4-nitrobenzonitrile (B1214597) or 4-aminobenzamide.

| Starting Material | Reaction Type | Reagents | Key Features |

| 4-Nitrobenzonitrile | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., SnCl₂, HCl) | A common and efficient method for converting aromatic nitro groups to amines. guidechem.com |

| 4-Aminobenzamide | Dehydration | Thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA) | Involves the removal of water from the primary amide to form the nitrile. patsnap.com |

| 4-Chlorobenzonitrile | Amination | Ammonia, often with a catalyst | A nucleophilic aromatic substitution reaction, which can require harsh conditions. bloomtechz.com |

Synthesis of Phenylmethanesulfonyl chloride: This aliphatic sulfonyl chloride is typically prepared through the oxidative chlorination of a suitable sulfur-containing precursor. organic-chemistry.org A common route starts from benzyl (B1604629) chloride.

Thiol Formation: Benzyl chloride is reacted with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to form phenylmethanethiol (benzyl mercaptan).

Oxidative Chlorination: The resulting thiol is then subjected to oxidative chlorination. This can be achieved using reagents like chlorine gas in the presence of water or N-chlorosuccinimide (NCS) and aqueous HCl. organic-chemistry.orgorganic-chemistry.org These methods convert the thiol directly to the sulfonyl chloride.

Derivatization and Functional Group Modifications of the N-(4-cyanophenyl)-1-phenylmethanesulfonamide Scaffold

The structure of N-(4-cyanophenyl)-1-phenylmethanesulfonamide contains two primary sites for further chemical modification: the sulfonamide moiety and the cyanophenyl group.

The hydrogen atom attached to the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile, making N-alkylation a common transformation for sulfonamides. nih.gov This reaction is typically performed by treating the sulfonamide with a base (e.g., K₂CO₃, NaH) followed by an alkylating agent (e.g., an alkyl halide or tosylate). dnu.dp.ua

Recent advancements have also introduced catalytic methods for the N-alkylation of sulfonamides using alcohols as green alkylating agents, often employing manganese or iridium catalysts in a "borrowing hydrogen" approach. acs.orgrsc.orgorganic-chemistry.org These modifications can significantly alter the biological and physical properties of the parent molecule.

The cyano (nitrile) group on the phenyl ring is a versatile functional group that can be converted into a variety of other moieties.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Heating with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH) will convert the cyano group first to an amide (4-(phenylmethanesulfonamido)benzamide) and then to the corresponding carboxylic acid (4-(phenylmethanesulfonamido)benzoic acid). quora.comlumenlearning.comchemistrysteps.com

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C), or borane (B79455) complexes (e.g., BH₃-THF). researchgate.netorganic-chemistry.orgcommonorganicchemistry.com This would yield N-(4-(aminomethyl)phenyl)-1-phenylmethanesulfonamide.

Conversion to Tetrazole: The nitrile can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt or a Lewis acid, to form a tetrazole ring. chalcogen.royoutube.com This transformation is often used in medicinal chemistry to replace a carboxylic acid group with a metabolically stable isostere. acs.orgthieme-connect.com

Conversion to 1,2,4-Oxadiazole: The nitrile can be converted to an amidoxime (B1450833) by reacting it with hydroxylamine (B1172632). google.comnih.gov This amidoxime intermediate can then be acylated and subsequently cyclized by heating to form a 3,5-disubstituted 1,2,4-oxadiazole. nih.govresearchgate.netresearchgate.net

Green Chemistry Approaches in the Synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its Analogues

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies. In the context of producing N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its analogues, green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. sci-hub.seprimescholars.com Traditional methods for synthesizing sulfonamides often involve organic solvents, toxic reagents, and harsh reaction conditions, leading to significant environmental impact. sci-hub.semdpi.com Consequently, researchers have focused on alternative strategies such as microwave-assisted synthesis, ultrasound irradiation, mechanosynthesis, and the use of eco-friendly solvents and catalysts. rsc.orgnih.gov

These green approaches aim to improve efficiency and reduce the environmental footprint of sulfonamide synthesis. sci-hub.se Key areas of innovation include performing reactions in aqueous media or under solvent-free conditions, which simplifies product isolation and reduces pollution. sci-hub.seresearchgate.net Furthermore, energy-efficient techniques like microwave and ultrasound irradiation can dramatically shorten reaction times and increase product yields compared to conventional heating methods. organic-chemistry.orgnih.gov

Energy-Efficient Methodologies: Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound technologies have emerged as powerful tools in green organic synthesis, offering significant advantages over classical methods. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates, often leading to higher yields and purities in shorter timeframes. organic-chemistry.orgnih.gov This technique has been successfully applied to the synthesis of various sulfonamide derivatives. For instance, a one-pot, three-component reaction catalyzed by copper(I) iodide under microwave irradiation has been developed for the synthesis of sulfonylidene–sulfonamides, achieving moderate to good yields. tandfonline.com Another approach allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts using 2,4,6-trichloro- sci-hub.semdpi.comnih.gov-triazine (TCT) as an activating agent, avoiding the need to isolate sulfonyl chloride intermediates. organic-chemistry.org This two-step microwave protocol is noted for its operational simplicity, high yields, and tolerance of a wide range of functional groups. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This process can enhance mass transfer and generate localized high temperatures and pressures, leading to faster and more efficient transformations. nih.govnih.gov The ultrasound-assisted synthesis of aryl sulfonamides has been demonstrated with yields exceeding 70% using a ferric chloride-bentonite catalyst in ethanol. researchgate.net Another study highlights a one-pot, ultrasound-assisted method for creating novel isoxazolines bearing sulfonamide moieties in an eco-friendly ethanol-water solvent system. nih.gov This method features good to excellent yields and significantly shorter reaction times compared to conventional stirring. nih.gov

The following table summarizes representative findings for these energy-efficient methods in the synthesis of sulfonamide analogues.

| Methodology | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield (%) | Ref |

| Microwave-Assisted | Sulfonyl azides, terminal alkynes, sodium aryl sulfinates | Copper(I) iodide | DMF | - | Moderate to Good | tandfonline.com |

| Microwave-Assisted | Sulfonic acids, amines | TCT, Triethylamine, NaOH | Acetone | 50-80°C, 10-20 min | High | organic-chemistry.org |

| Ultrasound-Assisted | Aryl sulfonyl chloride, aryl amines | Ferric chloride-bentonite | Ethanol | - | >70 | researchgate.net |

| Ultrasound-Assisted | Aldehydes, hydroxylamine hydrochloride, alkenes | TCCA | EtOH-Water | Room Temp, 15-20 min | Good to Excellent | nih.gov |

Solvent-Free and Alternative Solvent Systems

A core principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). This has led to the exploration of solvent-free reactions and the use of benign alternatives like water, glycerol, and polyethylene (B3416737) glycol (PEG). sci-hub.sersc.org

Solvent-Free Synthesis (Mechanochemistry): Mechanochemical synthesis, often performed in a ball mill, involves reactions in the solid state without any solvent, thereby minimizing waste. rsc.orgcmu.edu A one-pot, solvent-free mechanochemical approach for synthesizing sulfonamides from disulfides has been developed. This method uses solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a tandem oxidation-chlorination, followed by amination. rsc.org This process is not only environmentally friendly and cost-effective but also demonstrates significantly improved green metrics, with a calculated E-factor (environmental factor) of 1 for the amination step, compared to 112 for a traditional solution-based method. rsc.org Other solvent-free methods include grinding reactants with a catalyst, which can lead to excellent yields in short reaction times. researchgate.netresearcher.life

Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com An environmentally benign method for synthesizing sulfonamide derivatives has been described using water as the solvent and sodium carbonate as a base to scavenge the HCl byproduct. This approach allows for easy isolation of the product through simple filtration with high yields and purities. mdpi.com Polyethylene glycol (PEG-400), known for its non-toxicity, thermal stability, and recyclability, has also been employed as a green solvent. sci-hub.se In one study, the reaction of sulfonyl chlorides with amines in PEG-400 using potassium carbonate as the base afforded sulfonamides in 72-88% yields. sci-hub.se Glycerol, another non-toxic and biodegradable solvent, has been used for the microwave-assisted synthesis of 2-cyanomethyl-4-phenylthiazoles, resulting in excellent yields and easy work-up. researchgate.net

The table below provides an overview of sulfonamide synthesis in green solvent systems.

| Green Approach | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Ref |

| Mechanosynthesis | Disulfides, amines | NaOCl·5H₂O, Solid acid | Solvent-Free | Ball Mill | - | rsc.org |

| Aqueous Synthesis | Tosyl chloride, amino acids | Na₂CO₃ | Water | Room Temp | 88-93 | sci-hub.se |

| PEG-400 System | Sulfonyl chlorides, amines | K₂CO₃ | PEG-400 | 120°C | 72-88 | sci-hub.se |

| Glycerol System | α-bromo-ketones, thioamides | - | Glycerol | Microwave | Excellent | researchgate.net |

These green chemistry approaches offer viable and superior alternatives to traditional synthetic routes for N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its analogues, aligning with the principles of sustainability by improving efficiency, reducing waste, and enhancing safety.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the chemical environment of atomic nuclei, while mass spectrometry elucidates the mass and fragmentation of the molecule, and infrared (IR) spectroscopy identifies its functional groups.

Specific ¹H and ¹³C NMR spectral data for N-(4-cyanophenyl)-1-phenylmethanesulfonamide are not detailed in the cited research. However, the expected chemical shifts can be predicted based on its constituent moieties: a phenyl ring, a 4-cyanophenyl ring, and a methanesulfonamide linker.

The ¹H NMR spectrum would likely show distinct signals for the aromatic protons. The protons on the 4-cyanophenyl group would appear as two doublets in the downfield region (typically 7.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the unsubstituted phenyl ring would likely appear as a multiplet, also in the aromatic region (typically 7.2-7.6 ppm). The methylene (B1212753) protons of the CH₂-SO₂ group would be expected to produce a singlet, likely shifted downfield due to the adjacent electron-withdrawing sulfonyl group. The N-H proton of the sulfonamide would appear as a singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon of the nitrile group (-C≡N) would appear significantly downfield, typically in the range of 115-120 ppm. The aromatic carbons would generate a series of signals between 110 and 150 ppm. The ipso-carbon attached to the cyano group would be expected at the lower end of this range, while the carbon attached to the sulfonamide nitrogen would be further downfield. The methylene carbon would also be observable, with its chemical shift influenced by the adjacent sulfur atom.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-(4-cyanophenyl)-1-phenylmethanesulfonamide, the key vibrational bands are associated with the nitrile and sulfonamide groups. In a related complex sulfonamide containing these groups, characteristic absorption bands were observed that can serve as a reference. nih.gov The strong, sharp absorption band for the nitrile (C≡N) stretch is typically found around 2230 cm⁻¹. nih.gov The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bonds: an asymmetric stretch (νas SO₂) and a symmetric stretch (νs SO₂). In a similar cyanophenyl-containing sulfonamide, these were observed at approximately 1329 cm⁻¹ and 1156 cm⁻¹, respectively. nih.gov

Table 1: Characteristic Infrared Absorption Bands for Related Sulfonamides

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Cyano (C≡N) | Stretching (ν) | 2237 | nih.gov |

| Sulfonyl (SO₂) | Asymmetric Stretch (νas) | 1329 | nih.gov |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), sulfonamides commonly undergo fragmentation pathways that include the cleavage of the S-N and C-S bonds. A characteristic fragmentation is the loss of sulfur dioxide (SO₂), a neutral molecule of 64 amu, which often results in a prominent peak in the mass spectrum. Other potential fragmentations would involve the cleavage of the molecule to produce ions corresponding to the phenylmethyl and 4-cyanoaniline moieties.

Solid-State Structural Analysis

The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray crystallography is the definitive method for determining this three-dimensional structure, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

A single-crystal X-ray structure for N-(4-cyanophenyl)-1-phenylmethanesulfonamide has not been reported in the reviewed literature. However, extensive crystallographic studies on other N-arylsulfonamides provide a clear model for its likely solid-state geometry. mdpi.com The geometry around the sulfur atom in the sulfonamide group is tetrahedral. A survey of related structures in the Cambridge Structural Database (CSD) reveals average bond lengths for the core sulfonamide linkage. mdpi.com

Table 2: Average Bond Lengths in N-(4-methoxyphenyl)-sulfonamides from CSD

| Bond | Average Length (Å) |

|---|---|

| S–C | 1.766 (9) |

| S–N | 1.633 (9) |

| N–C(aryl) | 1.441 (6) |

Data sourced from a Cambridge Structural Database search on related sulfonamides. mdpi.com

The packing of sulfonamide molecules in crystals is typically governed by a network of intermolecular interactions, with hydrogen bonds and π-π stacking interactions being the primary driving forces. nih.govacs.org The sulfonamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). The most common hydrogen bonding motif in primary and secondary sulfonamides is the formation of chains or dimers through N–H∙∙∙O interactions. mdpi.com In these arrangements, the N-H of one molecule donates a hydrogen bond to one of the sulfonyl oxygens of a neighboring molecule. mdpi.com

In addition to these strong hydrogen bonds, weaker interactions such as C–H∙∙∙O and C–H∙∙∙N hydrogen bonds, as well as C–H∙∙∙π interactions, play a significant role in consolidating the three-dimensional crystal architecture. nih.gov The presence of two aromatic rings in N-(4-cyanophenyl)-1-phenylmethanesulfonamide suggests that π-π stacking interactions are also likely to be a key feature of its crystal packing.

Hirshfeld surface analysis performed on a complex sulfonamide containing a cyanophenyl group provides quantitative insight into the relative contributions of different intermolecular contacts. nih.gov This analysis revealed that while non-specific H∙∙∙H contacts were the most abundant, specific interactions involving hydrogen atoms with nitrogen, carbon, and oxygen were also highly significant. nih.gov

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Sulfonamide

| Contact Type | Contribution (%) | Source |

|---|---|---|

| H∙∙∙H | 30.2 | nih.gov |

| N∙∙∙H/H∙∙∙N | 22.3 | nih.gov |

| C∙∙∙H/H∙∙∙C | 17.9 | nih.gov |

| O∙∙∙H/H∙∙∙O | 15.4 | nih.gov |

Data is for 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. nih.gov

Conformational Preferences and Stereochemical Considerations

The conformational flexibility of N-(4-cyanophenyl)-1-phenylmethanesulfonamide arises primarily from rotation around the S-C and S-N single bonds. This rotation determines the spatial relationship between the phenyl and 4-cyanophenyl rings. Studies on analogous N-(aryl)arylsulfonamides show that the dihedral angle between the planes of the two aromatic rings can vary significantly. For example, in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the dihedral angle is 44.26 (13)°. acgpubs.org In another related structure, the angle between the two phenyl rings of the (4-cyanophenyl)sulfonyl groups was found to be 47.90 (7)°. nih.gov

These observed conformations in the solid state represent low-energy states within the crystal lattice, where the molecular geometry is optimized to maximize favorable intermolecular interactions. acs.org The specific conformation adopted is a delicate balance between intramolecular steric effects, which might favor a more twisted arrangement to minimize repulsion between the rings, and the intermolecular forces within the crystal, which may stabilize a more planar or a specific skewed conformation to facilitate efficient packing and hydrogen bonding. mdpi.comresearchgate.net The molecule does not possess a chiral center, so stereochemical considerations are limited to these conformational isomers (conformers).

Computational and Theoretical Studies of N 4 Cyanophenyl 1 Phenylmethanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which dictate the molecule's reactivity and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net

For sulfonamide derivatives, DFT calculations are routinely used to determine these parameters. researchgate.net Analysis of the electron density distribution of the HOMO and LUMO can reveal which parts of the molecule are involved in electron donation and acceptance. scispace.com For instance, in many aromatic sulfonamides, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the sulfonyl group and other electron-withdrawing moieties like the cyanophenyl group. scispace.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net This information is vital for predicting how the molecule will interact with biological receptors or other molecules. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Sulfonamide Derivatives

This table presents typical data obtained from DFT calculations for related sulfonamide compounds to illustrate the concepts.

| Descriptor | Typical Value Range | Significance |

|---|---|---|

| EHOMO | -5.0 to -7.0 eV | Electron-donating capacity researchgate.net |

| ELUMO | -2.0 to -3.5 eV | Electron-accepting capacity researchgate.net |

| HOMO-LUMO Gap (ΔE) | 2.5 to 5.0 eV | Chemical reactivity and stability materialsciencejournal.org |

| Chemical Potential (μ) | -3.5 to -5.0 eV | Tendency to exchange electrons |

| Global Hardness (η) | 1.2 to 2.5 eV | Resistance to charge transfer |

| Global Electrophilicity (ω) | 2.0 to 4.0 eV | Electrophilic nature of the molecule |

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can accurately predict various spectroscopic properties, including vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational method used. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). materialsciencejournal.org The correlation between theoretical and experimental spectra serves as a powerful validation of the computed molecular geometry and electronic structure. researchgate.net Discrepancies can often be explained by intermolecular interactions in the solid state or solvent effects not accounted for in the gas-phase calculations.

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate the interactions between a ligand, such as N-(4-cyanophenyl)-1-phenylmethanesulfonamide or its analogues, and a biological target, typically a protein or enzyme. These studies are crucial for predicting the therapeutic potential of a compound. mdpi.com

Prediction of Ligand-Receptor Binding Modes for N-(4-cyanophenyl)-1-phenylmethanesulfonamide Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's activity. nih.govsemanticscholar.org For sulfonamide analogues, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. mdpi.comnih.gov

The results of docking simulations are often expressed as a binding affinity or docking score, which estimates the strength of the ligand-receptor interaction. nih.gov Compounds with lower (more negative) binding energies are predicted to be more potent inhibitors. semanticscholar.org For example, docking studies of sulfonamide derivatives against targets like carbonic anhydrase have successfully predicted binding modes and relative affinities, guiding the synthesis of more effective inhibitors. nih.govsemanticscholar.org

Table 2: Example of Molecular Docking Results for Sulfonamide Analogues with a Target Protein

This table illustrates typical data generated from a molecular docking study.

| Compound Analogue | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analogue A | -8.2 | Gln92, His64 | Hydrogen Bond |

| Analogue B | -7.5 | Val121, Leu198 | Hydrophobic |

| Analogue C | -7.1 | Phe131, His94 | π-π Stacking, Hydrogen Bond |

| Reference Drug | -5.3 | Gln92, Thr200 | Hydrogen Bond |

Conformational Sampling and Dynamics Simulations

While docking provides a static picture of the binding mode, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. frontiersin.org MD simulations track the movements of every atom in the system, providing a detailed view of the complex's stability and the flexibility of both the ligand and the protein. nih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, indicating the stability of these crucial interactions. mdpi.com

These simulations help validate the docking poses and provide a more realistic understanding of the binding event, accounting for the inherent flexibility of biological macromolecules. frontiersin.org

Structure-Based Design Principles for Analogues of N-(4-cyanophenyl)-1-phenylmethanesulfonamide

The insights gained from quantum chemical calculations and molecular modeling form the basis of structure-based drug design. nih.govnih.gov By understanding the electronic properties and the specific interactions that drive ligand binding, chemists can rationally design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Key principles include:

Exploiting Key Interactions: If docking and MD studies reveal a critical hydrogen bond or hydrophobic pocket, new analogues can be designed to optimize these interactions. For instance, adding a hydrogen bond donor or acceptor group at a specific position can enhance binding affinity. nih.gov

Modifying Electronic Properties: Quantum calculations can guide modifications to tune the electronic properties of the molecule. For example, adding electron-withdrawing or -donating groups can alter the HOMO-LUMO gap and influence the molecule's reactivity and binding characteristics. scispace.com

Controlling Conformation: The three-dimensional shape of a molecule is critical for its activity. Computational studies can help design more rigid analogues that are "pre-organized" in the optimal conformation for binding, which can lead to a significant improvement in affinity. nih.gov

By iteratively applying this cycle of computational prediction, chemical synthesis, and biological testing, researchers can systematically optimize lead compounds like N-(4-cyanophenyl)-1-phenylmethanesulfonamide to develop novel and effective therapeutic agents.

In Vitro Biochemical and Molecular Interaction Studies of N 4 Cyanophenyl 1 Phenylmethanesulfonamide and Analogues

Investigation of Molecular Targets and Binding Affinities

Research into the molecular targets of N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its analogues has identified interactions with several enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Enzyme Inhibition Mechanism Research (e.g., Cyclooxygenase, DprE1, PI3K)

Analogues bearing the sulfonamide functional group have been extensively studied as inhibitors of several key enzymes.

Cyclooxygenase (COX): The diaryl heterocycle structure, which shares features with N-(4-cyanophenyl)-1-phenylmethanesulfonamide, is a well-established scaffold for selective COX-2 inhibitors. nih.govmdpi.com The presence of a sulfonamide or a related methanesulfonyl group on one of the aryl rings is often critical for potent and selective COX-2 inhibition. mdpi.comnih.gov This is because the SO2NH2 moiety can access a secondary, hydrophilic pocket within the COX-2 active site, an interaction that is sterically hindered in the COX-1 isoform. nih.gov Studies on various 1,5-diarylpyrazoles and 1,3,5-triaryl-4,5-dihydro-1H-pyrazoles containing these pharmacophores demonstrate potent inhibitory activity against the COX-2 enzyme. nih.govresearchgate.net For instance, certain 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline derivatives exhibit potent and highly selective COX-2 inhibition, with IC50 values in the nanomolar range. nih.gov

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): DprE1 is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a validated target for anti-tubercular drugs. nih.govnih.gov Both covalent and non-covalent inhibitors of DprE1 have been identified, with several compound classes progressing to clinical trials. nih.govmdpi.com Notably, compounds featuring a sulfonamide scaffold have been identified as potential DprE1 inhibitors, highlighting the versatility of this functional group in targeting diverse enzymes. nih.govnih.gov These inhibitors block the synthesis of arabinan, a critical component of the mycobacterial cell wall, leading to bacterial death. nih.gov

Phosphoinositide 3-kinases (PI3K): The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancers, making its component kinases prime targets for therapeutic inhibitors. nih.gov While research has led to the approval of several PI3K inhibitors with diverse chemical structures, specific inhibition data for analogues directly related to N-(4-cyanophenyl)-1-phenylmethanesulfonamide are not prominently featured in the literature. nih.govnih.gov The field is dominated by other scaffolds, though the broad search for novel inhibitors is ongoing.

Receptor Binding Studies

The sulfonamide scaffold is also present in ligands designed to target specific G protein-coupled receptors (GPCRs) and other receptors.

Cannabinoid Receptors: A derivative containing a (4-cyanophenyl)sulfonyl group, (-)-3-(4-chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, was developed as a potent and selective antagonist for the cannabinoid CB1 receptor with nanomolar affinity. nih.gov This demonstrates that the cyanophenyl-sulfonamide moiety can be incorporated into structures that achieve high-affinity binding to neuronal receptors. nih.gov

Endothelin Receptors: Biphenylsulfonamide derivatives have been successfully developed as highly potent and selective antagonists of the endothelin A (ETA) receptor. nih.gov Extensive structure-activity relationship studies led to compounds with picomolar binding affinity (Ki = 10 pM) and over 80,000-fold selectivity for the ETA subtype over the ETB subtype. nih.gov These findings underscore the potential of sulfonamide-containing structures to act as high-affinity ligands for peptide hormone receptors.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of lead compounds. For derivatives related to N-(4-cyanophenyl)-1-phenylmethanesulfonamide, these studies have elucidated the roles of various structural components.

Impact of Substituent Variations on Molecular Interactions

Systematic modification of the aromatic rings and linker groups in related sulfonamide-containing compounds has yielded critical insights into their molecular interactions.

In the context of COX-2 inhibitors , the nature and position of substituents on the phenyl rings dramatically influence activity and selectivity. For many diarylheterocyclic inhibitors, a para-sulfonamide (or methylsulfonyl) group on one phenyl ring is a key determinant of COX-2 selectivity. nih.govmdpi.com In one study of 4,5-diphenyl-4-isoxazolines, introducing a C-3 methyl group to the central isoxazoline (B3343090) ring was found to be crucial for selective COX-2 inhibition. nih.gov

For dual aromatase-sulfatase inhibitors , modifications to a lead structure containing a 4-cyanophenyl group revealed important SAR trends. nih.gov Variations included relocating halogen atoms, introducing additional halogens, and replacing the para-cyanophenyl ring with other cyclic structures, all of which had significant impacts on the inhibitory potency against the target enzymes. nih.gov

The table below summarizes SAR findings for analogues related to the core structure.

| Compound Class | Structural Variation | Impact on Molecular Interaction/Activity | Reference |

|---|---|---|---|

| Diaryl-isoxazoline COX-2 Inhibitors | Addition of C-3 methyl group to isoxazoline ring | Crucial for achieving high COX-2 selectivity | nih.gov |

| Diaryl-isoxazoline COX-2 Inhibitors | Substitution of 4-MeSO2 on phenyl ring | Potent and selective COX-2 inhibition (IC50 = 0.004 µM) | nih.gov |

| Dual Aromatase-Sulfatase Inhibitors | Replacement of triazolyl group with imidazolyl group | Resulted in the most potent dual inhibitor (Aromatase IC50 = 0.2 nM) | nih.gov |

| Biphenylsulfonamide Endothelin Antagonists | Optimization of 2'-position substituent | Improved binding affinity and selectivity for ETA receptor | nih.gov |

Elucidation of Pharmacophore Models for N-(4-cyanophenyl)-1-phenylmethanesulfonamide Derivatives

A pharmacophore model describes the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. frontiersin.orgmdpi.com For classes of compounds related to N-(4-cyanophenyl)-1-phenylmethanesulfonamide, such as selective COX-2 inhibitors, a well-defined pharmacophore has been established.

This model typically includes:

Two adjacent aromatic rings: These rings occupy the primary binding site of the enzyme, engaging in hydrophobic and van der Waals interactions.

A central heterocyclic or flexible linker: This properly orients the two aromatic portions.

A sulfonamide or sulfonyl moiety: This group projects into a distinct side pocket (the secondary pocket) of the COX-2 active site. This feature is paramount for selectivity over COX-1, which has a bulkier isoleucine residue in place of a valine, restricting access to this pocket. nih.gov

The key features of this pharmacophore are a hydrogen bond donor and acceptor (from the SO2NH2 group), two aromatic centers, and a specific spatial arrangement that allows the molecule to bridge the primary active site and the secondary pocket. nih.govresearchgate.net

Ligand-Protein Interaction Analysis

Molecular docking and X-ray crystallography studies of related analogues have provided atomic-level detail of their interactions with protein targets. For selective COX-2 inhibitors, the binding mode is well-characterized.

The sulfonamide group is a key anchor. The nitrogen and oxygen atoms of the sulfonamide form critical hydrogen bonds with residues deep within the secondary pocket of the COX-2 enzyme, such as His90, Gln192, and Arg513. researchgate.net The phenyl ring bearing the sulfonamide group is stabilized by hydrophobic interactions with residues like Leu352, Tyr355, and Trp387. The second phenyl ring (corresponding to the phenylmethane group in the title compound) sits (B43327) in the main channel of the active site, interacting with residues including Tyr385 and Arg120. researchgate.net A molecular docking study of a potent 1,5-diarylpyrazole inhibitor showed hydrogen bonding between the sulfonamide oxygens and the backbone amides of Arg513 and Tyr385, which is a characteristic interaction for this class of inhibitors. researchgate.net These detailed interaction maps are essential for understanding the basis of molecular recognition and for the rational design of new, more effective inhibitors.

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are pivotal in the molecular recognition and binding affinity of ligands to their biological targets. In the case of N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its analogues, the sulfonamide moiety and the cyano group are key players in forming such interactions.

Detailed crystallographic studies of a closely related analogue, 4-cyano-N-[(4-cyanophenyl)sulfonyl]benzenesulfonamide, reveal the presence of specific hydrogen bonding patterns. The crystal structure of this analogue demonstrates the formation of C—H⋯O and C—H⋯N hydrogen bonds. These interactions are crucial in linking the molecules together, forming layered structures. nih.gov While direct crystallographic data for N-(4-cyanophenyl)-1-phenylmethanesulfonamide is not extensively available, the structural similarity suggests that the phenylmethanesulfonamide (B180765) core would also participate in similar hydrogen bonding.

The sulfonamide group (-SO₂NH-) itself is a potent hydrogen bond donor (the N-H group) and acceptor (the two oxygen atoms). This allows for a variety of interactions with amino acid residues in a protein's binding pocket. For instance, the oxygen atoms can accept hydrogen bonds from donor residues like arginine, lysine, or serine, while the N-H group can donate a hydrogen bond to acceptor residues such as aspartate, glutamate, or the carbonyl backbone of the protein.

The terminal cyano group (-C≡N) on the phenyl ring also acts as a hydrogen bond acceptor. It can form hydrogen bonds with donor groups on the receptor, further stabilizing the ligand-protein complex. Structure-activity relationship studies of dual aromatase-sulfatase inhibitors, which include analogues with a para-cyano group, suggest that this group can function as a hydrogen bond acceptor, interacting favorably with amino acid residues in the enzyme's active site and contributing to a better binding affinity.

A summary of potential hydrogen bond interactions is presented in Table 1.

| Functional Group | Role | Potential Interacting Partners in a Protein |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Donor (N-H) | Aspartate, Glutamate, Carbonyl backbone |

| Acceptor (O=S=O) | Arginine, Lysine, Serine, Histidine | |

| Cyano (-C≡N) | Acceptor | Arginine, Lysine, Serine, Asparagine, Glutamine |

| Phenyl Rings | Weak Acceptor (π-system) | C-H groups (C-H⋯π interactions) |

Analysis of Hydrophobic and Van der Waals Interactions

Beyond hydrogen bonding, hydrophobic and van der Waals interactions are critical for the binding and stabilization of N-(4-cyanophenyl)-1-phenylmethanesulfonamide within a protein's binding pocket. The molecule possesses two phenyl rings which are inherently hydrophobic and can engage in favorable interactions with nonpolar amino acid residues.

The phenyl rings of N-(4-cyanophenyl)-1-phenylmethanesulfonamide can participate in several types of non-covalent interactions:

Hydrophobic Interactions: The phenyl rings can pack against hydrophobic residues such as leucine, isoleucine, valine, and phenylalanine in a binding pocket, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. These interactions can be in a face-to-face or edge-to-face orientation.

C-H⋯π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π systems of aromatic residues.

Molecular modeling studies of related sulfonamide-based inhibitors have shown that the phenyl rings often occupy hydrophobic pockets within the enzyme's active site. For example, in Keap1-Nrf2 protein-protein interaction inhibitors, the flanking 4-methoxybenzenesulfonamide (B72560) moieties form π–π stacking interactions with the aromatic side chains of several tyrosine and phenylalanine residues.

A summary of the contributions of various interactions based on the Hirshfeld surface analysis of an analogue is provided in Table 2.

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 30.2 |

| N⋯H/H⋯N | 22.3 |

| C⋯H/H⋯C | 17.9 |

| O⋯H/H⋯O | 15.4 |

Conformational Changes Induced by N-(4-cyanophenyl)-1-phenylmethanesulfonamide Binding

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather a dynamic process that can involve conformational changes in both the ligand and the protein. This "induced fit" model is crucial for understanding the specificity and affinity of molecular recognition.

While specific studies detailing the conformational changes induced by N-(4-cyanophenyl)-1-phenylmethanesulfonamide are limited, general principles of ligand-protein interactions suggest that its binding would likely lead to structural rearrangements in the target protein. The inherent flexibility of the N-(4-cyanophenyl)-1-phenylmethanesulfonamide molecule, particularly around the S-N bond and the bonds connecting the phenyl rings to the core structure, allows it to adopt different conformations to fit optimally into a binding site.

Upon binding, the protein may also undergo conformational changes to accommodate the ligand. These changes can range from small side-chain rearrangements to larger-scale domain movements. Such induced conformational changes can have significant functional consequences, such as modulating enzyme activity or altering protein-protein interactions.

Molecular dynamics simulations of other inhibitors binding to their protein targets have shown that ligands can exhibit conformational variability within the binding pocket, and the protein-ligand complex can take time to attain a stable conformation.

Cellular and Subcellular Biochemical Pathway Modulation Research (In Vitro Focus)

The in vitro biological activities of compounds structurally related to N-(4-cyanophenyl)-1-phenylmethanesulfonamide suggest potential roles in modulating various cellular and subcellular biochemical pathways. While direct studies on the title compound are scarce, research on its analogues provides valuable insights into its potential biological effects.

Derivatives of N-(aryl)sulfonamides have been investigated for a range of biological activities, including antimicrobial and anticancer properties. For example, a series of N-[(2-arylmethylthio)phenylsulfonyl]cinnamamide derivatives have demonstrated significant in vitro antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Some of these compounds also exhibited cytotoxic activity against human cancer cell lines such as HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer). nih.govmdpi.com

Another area of investigation for related structures is the inhibition of specific enzymes. For instance, derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) have been developed as dual inhibitors of aromatase and steroid sulfatase, enzymes that are key targets in the treatment of hormone-dependent breast cancer. nih.govnih.gov The structure-activity relationship studies of these compounds highlight the importance of the para-cyanophenyl group for potent inhibition. nih.gov

The potential for N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its analogues to modulate cellular pathways is summarized in the table below, based on the activities of related compounds.

| Compound Class/Analogue | In Vitro Biological Activity | Potential Cellular/Subcellular Pathway Modulation |

|---|---|---|

| N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamides | Antimicrobial (Gram-positive bacteria), Anticancer (HeLa, SKOV-3, MCF-7) | Inhibition of bacterial growth pathways, Induction of apoptosis in cancer cells |

| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives | Dual Aromatase and Steroid Sulfatase Inhibition | Modulation of steroid hormone biosynthesis pathways |

| Phenyl Bis-Sulfonamides | Keap1-Nrf2 Protein-Protein Interaction Inhibition | Activation of the Nrf2 antioxidant response pathway |

These findings suggest that N-(4-cyanophenyl)-1-phenylmethanesulfonamide, by virtue of its structural motifs, could potentially interact with various biological targets and modulate key cellular processes. However, further direct experimental validation is required to elucidate its specific biochemical and cellular effects.

Future Directions and Emerging Research Avenues for N 4 Cyanophenyl 1 Phenylmethanesulfonamide

Exploration of Novel Synthetic Methodologies

Traditional methods for synthesizing sulfonamides, while effective, often involve harsh reagents and generate significant waste. The future of synthesizing N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its derivatives lies in the adoption of greener, more efficient, and cost-effective strategies.

Key Emerging Approaches:

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. For sulfonamide synthesis, mechanochemistry offers a sustainable alternative by eliminating the need for hazardous solvents, reducing reaction times, and often simplifying purification processes. rsc.org A one-pot, two-step mechanochemical procedure has been demonstrated for synthesizing sulfonamides from disulfides, showcasing a metal-free and environmentally conscious route. rsc.org

Aqueous Media Synthesis: Moving reactions from organic solvents to water is a primary goal of green chemistry. A facile and environmentally friendly method for sulfonamide synthesis has been developed that occurs in water, uses equimolar amounts of reactants, and avoids organic bases. rsc.org Product isolation is simplified to filtration, yielding products with high purity. rsc.org

Catalytic Innovations: Research into novel catalysts is yielding more efficient synthetic routes. For instance, a magnetite-immobilized nano-Ruthenium catalyst has been used for the direct coupling of alcohols and sulfonamides, a process that produces only water as a byproduct. acs.org This heterogeneous catalyst is easily recovered due to its magnetic properties, allowing for efficient recycling. acs.org

Sustainable Reagents: The use of eco-friendly oxidants and reagents is another key trend. Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been identified as an efficient oxidant for converting thiols into sulfonyl chlorides, which then react in situ with amines to form sulfonamides in sustainable solvents like water or glycerol. researchgate.net

These novel methodologies promise to make the synthesis of N-(4-cyanophenyl)-1-phenylmethanesulfonamide more sustainable and economically viable, which is a critical step for further research and development.

Advanced Computational Approaches for Structure-Based Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds. spirochem.comscispace.com For N-(4-cyanophenyl)-1-phenylmethanesulfonamide, these computational methods can be leveraged to design novel derivatives with enhanced activity, selectivity, and pharmacokinetic profiles.

Core Computational Strategies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. openmedicinalchemistryjournal.commdpi.comnih.gov By performing molecular docking studies with N-(4-cyanophenyl)-1-phenylmethanesulfonamide against various biological targets (e.g., kinases, enzymes involved in microbial pathways), researchers can predict its binding affinity and mode of interaction. nih.govscirp.orgnih.govresearchgate.net This information is crucial for designing structural modifications that could improve binding and, consequently, biological activity.

Virtual Screening: Virtual screening allows for the rapid, in silico testing of vast libraries of compounds against a biological target. openmedicinalchemistryjournal.comnih.gov Starting with the N-(4-cyanophenyl)-1-phenylmethanesulfonamide scaffold, researchers can screen virtual libraries of derivatives to identify those with the highest predicted activity, prioritizing them for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex over time. mdpi.comnih.gov By simulating the interaction of N-(4-cyanophenyl)-1-phenylmethanesulfonamide with a target protein, researchers can assess the stability of the complex and identify key interactions that are maintained over time, offering a more realistic view than static docking poses. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By synthesizing and testing a series of derivatives of N-(4-cyanophenyl)-1-phenylmethanesulfonamide, a QSAR model can be developed to predict the activity of unsynthesized analogues, guiding the design of more potent compounds.

| Computational Technique | Primary Application for N-(4-cyanophenyl)-1-phenylmethanesulfonamide | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to potential biological targets. | Identification of key structural interactions and prioritization of targets. |

| Virtual Screening | Screening large virtual libraries of derivatives for potential activity. | Rapid identification of promising new analogues for synthesis. |

| Molecular Dynamics Simulations | Assessing the stability of the compound-target complex over time. | Validation of docking results and deeper understanding of binding dynamics. |

| QSAR | Building predictive models based on structure-activity data. | Guiding the design of new derivatives with improved potency. |

Uncovering New Molecular Interactions and Biological Pathways

While sulfonamides are classically known as inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, recent research has revealed that their mechanisms of action can be far more diverse. tandfonline.comnih.gov A crucial future direction for N-(4-cyanophenyl)-1-phenylmethanesulfonamide is to explore its potential to interact with novel molecular targets and modulate different biological pathways, potentially outside the realm of antimicrobial activity. tandfonline.com

Strategies for Target and Pathway Discovery:

Phenotypic Screening: This approach involves testing the compound across a wide range of cell lines (e.g., the NCI-60 cancer cell line panel) or microbial strains to identify unexpected biological effects. researchgate.net Any observed activity, such as anti-proliferative or novel antimicrobial effects, would warrant further investigation to identify the underlying molecular target.

Target Deconvolution: If phenotypic screening reveals a biological effect, the next step is to identify the specific molecular target. Techniques such as chemical proteomics, affinity chromatography, and genetic screening can be employed to "pull out" the protein(s) that N-(4-cyanophenyl)-1-phenylmethanesulfonamide interacts with inside the cell.

Pathway Analysis: Once a target is identified, bioinformatics and systems biology tools can be used to understand the broader biological pathways that are affected. researchgate.net For example, sulfonamides have been shown to interfere with carbonic anhydrase synthesis and other metabolic pathways, leading to neurotoxic effects in some models. researchgate.net Investigating such possibilities for N-(4-cyanophenyl)-1-phenylmethanesulfonamide could reveal novel therapeutic applications or potential toxicities.

The exploration of targets beyond the classical DHPS enzyme could unlock new therapeutic potential for this compound in areas such as oncology, inflammatory diseases, or other infectious diseases where novel mechanisms of action are urgently needed. tandfonline.comnih.gov

Development of Advanced Analytical Techniques for Characterization

Thorough characterization is fundamental to the development of any pharmaceutical compound. While standard techniques like NMR and IR spectroscopy are essential, advanced and hyphenated analytical methods can provide a much deeper and more precise understanding of N-(4-cyanophenyl)-1-phenylmethanesulfonamide's properties. scirp.orgnih.gov

Advanced Characterization Methods:

Hyphenated Chromatographic Techniques: The coupling of separation techniques with powerful detection methods provides enhanced sensitivity and structural elucidation capabilities. nih.govasiapharmaceutics.infoiosrjournals.orgactascientific.comrsisinternational.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of modern pharmaceutical analysis, ideal for impurity profiling, metabolite identification, and quantifying the compound in complex biological matrices. rsisinternational.org Tandem MS (MS/MS) can further provide structural information for fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing any volatile impurities or degradation products that may arise during synthesis or storage. rsisinternational.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct structural elucidation of compounds as they are separated by HPLC, which is invaluable for identifying unknown impurities or metabolites without the need for isolation. nih.govrsisinternational.org

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent compound and its related substances.

Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule. This information is invaluable for confirming its absolute stereochemistry and serves as a gold standard for validating computational models used in structure-based design.

| Analytical Technique | Specific Application for Characterization | Information Gained |

|---|---|---|

| LC-MS/MS | Impurity profiling, stability testing, bioanalysis. | Detection and identification of trace-level impurities and metabolites. |

| LC-NMR | On-line structural elucidation of separated compounds. | Structure of unknown impurities without prior isolation. |

| HRMS | Accurate mass determination. | Confirmation of elemental composition. |

| X-ray Crystallography | Determination of 3D molecular structure. | Absolute stereochemistry and conformational data. |

By embracing these advanced analytical methods, researchers can build a comprehensive profile of N-(4-cyanophenyl)-1-phenylmethanesulfonamide, ensuring its purity, stability, and structural integrity, which are all non-negotiable aspects of the drug development process.

Q & A

Q. What are the common synthetic routes for preparing N-(4-cyanophenyl)-1-phenylmethanesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, intermediates like N-(4-cyanophenyl)hydrazinecarbothioamide are prepared by reacting 4-cyanophenyl isothiocyanate with hydrazine monohydrate . Subsequent reactions with aromatic aldehydes in methanol yield thiosemicarbazone derivatives (71–92% yields). Characterization employs elemental analysis, IR, NMR, and mass spectrometry to confirm structural integrity and purity .

Q. What spectroscopic techniques are essential for validating the structure of N-(4-cyanophenyl)-1-phenylmethanesulfonamide and its derivatives?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).

- NMR (¹H/¹³C) : Confirms aromatic substitution patterns and methylene linkages.

- Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric consistency (±0.4% for C, H, N) .

Q. How is the purity of synthesized N-(4-cyanophenyl)-1-phenylmethanesulfonamide assessed in academic research?

Purity is evaluated via:

- HPLC : Using C18 columns and acetonitrile/water gradients to detect impurities (<1%).

- Melting point analysis : Sharp melting ranges (e.g., 160–162°C) indicate high crystallinity.

- TLC : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of N-(4-cyanophenyl)-1-phenylmethanesulfonamide derivatives?

Q. What methodologies resolve contradictions in biological activity data for N-(4-cyanophenyl)-1-phenylmethanesulfonamide analogs?

Discrepancies in cytotoxicity or antimicrobial results can arise from assay variability. Solutions include:

Q. How do structural modifications of N-(4-cyanophenyl)-1-phenylmethanesulfonamide influence pharmacological activity?

SAR studies reveal:

- Electron-withdrawing groups (e.g., -CN) enhance cytotoxicity by improving membrane permeability.

- Sulfonamide substituents : Bulky groups reduce metabolic degradation but may hinder target binding.

- Hybrid analogs : Combining thiosemicarbazone moieties increases chelation potential for metal-dependent enzyme inhibition .

Q. What advanced techniques are used to study the pharmacokinetic properties of N-(4-cyanophenyl)-1-phenylmethanesulfonamide derivatives?

- Microsomal stability assays : Incubate compounds with liver microsomes to assess metabolic half-life.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free drug fractions.

- In silico ADMET models : Predict bioavailability and toxicity via software like SwissADME .

Methodological Notes

- Data Contradictions : Cross-validate conflicting results using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .

- Crystallography : For ambiguous structures, single-crystal X-ray diffraction (e.g., Acta Crystallographica methods) resolves bond geometries .

- Biological Mechanisms : Combine transcriptomics and proteomics to map signaling pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.